Alkaline Dissolution Rate: Poly(4-Hydroxyphenyl Methacrylate) Delivers ≥2× the Rate of Polyhydroxystyrene in Positive-Tone Resist Systems
In chemically amplified positive resist compositions, the alkali dissolution rate of poly(hydroxyphenyl methacrylate) is greater than that of polyhydroxystyrene by a factor of at least 2, a difference attributed to the higher polarity of the methacrylate backbone compared to pure styrenic systems [1]. This increased dissolution rate translates directly to higher dissolution contrast after exposure, enabling an expansion of the focus margin during lithographic patterning. Although this factor-of-2 improvement alone is described as insufficient for the most demanding sub-32 nm node applications without additional compositional optimization, it represents a quantifiable, class-level advantage over the incumbent polyhydroxystyrene benchmark [1].
| Evidence Dimension | Alkali dissolution rate in aqueous alkaline developer |
|---|---|
| Target Compound Data | Poly(hydroxyphenyl methacrylate) – specific rate not disclosed in patent but explicitly stated as exceeding polyhydroxystyrene by ≥2× |
| Comparator Or Baseline | Polyhydroxystyrene – dissolution rate lower than that of polymethacrylate by approximately one order of magnitude |
| Quantified Difference | Factor of at least 2 (≥2×) higher dissolution rate |
| Conditions | Standard aqueous alkaline developer used in positive-tone chemically amplified resist processing; patent disclosure US20160370702A1 |
Why This Matters
A ≥2× higher alkali dissolution rate directly improves dissolution contrast and widens the focus margin, which are critical parameters for reducing pattern defects and enabling finer feature resolution in semiconductor photolithography.
- [1] Shin-Etsu Chemical Co., Ltd. Polymer, Chemically Amplified Positive Resist Composition and Patterning Process. United States Patent Application US20160370702A1, published December 22, 2016. (See especially paragraphs [0036]–[0038] discussing dissolution rate comparison.) View Source
